molecular formula C7H4F2N2O3 B2682394 2,6-Difluoro-3-nitrobenzamide CAS No. 124169-54-6

2,6-Difluoro-3-nitrobenzamide

Cat. No.: B2682394
CAS No.: 124169-54-6
M. Wt: 202.117
InChI Key: GJMBOZSWKMBYGA-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Organic Synthesis

The benzamide scaffold is a fundamental building block in organic synthesis and is a substructure present in numerous pharmaceutical compounds. researchgate.net Its prevalence is due in part to the stability of the amide bond and its capacity to participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. researchgate.net This dual nature is critical for molecular recognition and binding to biological targets such as enzymes and receptors. researchgate.net

Benzamides are versatile intermediates for the synthesis of a wide array of biologically active molecules. researchgate.netmdpi.com The amide group can be synthesized through various methods, including the aminocarbonylation or hydrolysis of aromatic nitriles and the interconversion of carboxylic acid derivatives. researchgate.net Their rigid structure, combined with the ability to introduce diverse substituents onto the aromatic ring, allows for detailed structure-activity relationship (SAR) studies, which are crucial for drug design. mdpi.com Consequently, benzamide derivatives have been extensively investigated for a broad spectrum of therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.netontosight.ai

Strategic Incorporation of Fluorine and Nitro Groups in Aromatic Systems

The introduction of fluorine and nitro groups into aromatic systems is a widely used strategy in synthetic chemistry to modulate molecular properties. These substituents exert powerful electronic and steric effects, significantly altering the reactivity and behavior of the parent molecule.

Fluorine, being the most electronegative element, has a profound impact on the electronic properties of aromatic rings. numberanalytics.comucd.ie Its strong electron-withdrawing inductive effect (-I effect) decreases the electron density of the aromatic ring, making it less susceptible to electrophilic substitution reactions. numberanalytics.com This effect can stabilize the molecule and block unwanted metabolic oxidation at specific sites, a common strategy in drug design to enhance metabolic stability and pharmacokinetic properties. mdpi.comencyclopedia.pubannualreviews.org

Despite its strong inductive effect, fluorine also exerts a positive mesomeric effect (+M effect) by donating electron density from its lone pairs into the π-system of the ring. wikipedia.org This donation partially counteracts the inductive withdrawal, particularly at the para position relative to the fluorine atom. wikipedia.org

From a steric perspective, fluorine's van der Waals radius is only slightly larger than that of hydrogen (1.35 Å vs. 1.20 Å). ucd.ie This small size means that replacing a hydrogen atom with fluorine generally introduces minimal steric hindrance, allowing it to act as a bioisostere of hydrogen with significantly altered electronic properties. ucd.iebenthamscience.com However, the presence of multiple fluorine atoms can increase steric bulk around the aromatic ring. numberanalytics.com The introduction of fluorine can also increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. mdpi.combenthamscience.com

PropertyEffect of Fluorine SubstitutionCitation
Electronic Effect Strong electron-withdrawing inductive effect (-I); weaker electron-donating mesomeric effect (+M). numberanalytics.comwikipedia.org
Reactivity Deactivates the aromatic ring towards electrophilic substitution. numberanalytics.com
Metabolic Stability Can block sites of metabolic oxidation, increasing drug half-life. mdpi.comencyclopedia.pubannualreviews.org
Steric Effect Minimal steric hindrance, similar in size to a hydrogen atom. ucd.iebenthamscience.com
Lipophilicity Generally increases the lipophilicity of aromatic compounds. mdpi.combenthamscience.com

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis. numberanalytics.comnumberanalytics.com Its strong deactivating effect significantly reduces the electron density of the aromatic ring, making it highly resistant to electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com When such reactions do occur, the nitro group directs incoming electrophiles to the meta position. numberanalytics.com

The electron-deficient nature of nitro-substituted aromatic rings makes them susceptible to nucleophilic aromatic substitution (SNAr), especially when the nitro group is positioned ortho or para to a suitable leaving group. numberanalytics.commsu.edu The nitro group effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. numberanalytics.com

Furthermore, the nitro group is a versatile functional handle that can be transformed into other important functionalities. numberanalytics.com Most notably, it can be readily reduced to an amino group (–NH₂), providing a key route to anilines, which are themselves valuable precursors for a vast range of chemical compounds, including dyes and pharmaceuticals. numberanalytics.commsu.edu

Reaction TypeInfluence of Nitro GroupCitation
Electrophilic Aromatic Substitution Strong deactivation of the ring; directs incoming electrophiles to the meta position. numberanalytics.com
Nucleophilic Aromatic Substitution Strong activation of the ring, particularly for ortho and para positioned leaving groups. numberanalytics.commsu.edu
Reduction Can be readily reduced to an amino group (–NH₂). numberanalytics.commsu.edu

Overview of 2,6-Difluoro-3-nitrobenzamide in Contemporary Chemical Literature

This compound is a substituted aromatic compound that incorporates the structural features discussed above. Its chemical structure consists of a benzamide core functionalized with two fluorine atoms at positions 2 and 6, and a nitro group at position 3.

PropertyValueCitation
CAS Number 124169-54-6 apolloscientific.co.uk
Molecular Formula C₇H₄F₂N₂O₃ apolloscientific.co.uk
MDL Number MFCD00120281 apolloscientific.co.uk

The presence of two electron-withdrawing fluorine atoms flanking the amide group and a nitro group on the ring makes the aromatic system highly electron-deficient. This electronic profile dictates its reactivity and potential utility as a chemical intermediate.

In the context of chemical synthesis, compounds with similar substitution patterns are valuable. For instance, the precursor, 2,6-difluoro-3-nitrobenzoic acid, is synthesized by the nitration of 2,6-difluorobenzoic acid. prepchem.com This acid can then be converted to the target benzamide. The related methyl ester, methyl 2,6-difluoro-3-nitrobenzoate, is noted as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The combination of fluoro and nitro substituents enhances reactivity for specific transformations, making such compounds valuable in the construction of more complex molecules. chemimpex.com Research on related structures, such as (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone, highlights the synthetic utility of the 2,6-difluoro-3-nitrophenyl moiety, where the nitro group can be reduced to an amine and the fluorine atoms can be displaced by nucleophiles. this compound itself is commercially available as a research chemical, indicating its use as a building block in synthetic applications. apolloscientific.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O3/c8-3-1-2-4(11(13)14)6(9)5(3)7(10)12/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMBOZSWKMBYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Difluoro 3 Nitrobenzamide

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2,6-difluoro-3-nitrobenzamide points to two main precursors: 2,6-difluoro-3-nitrobenzoic acid and 2,6-difluoro-3-nitrobenzonitrile. These starting materials offer distinct pathways to the target molecule.

2,6-Difluoro-3-nitrobenzoic acid is a versatile precursor for the synthesis of this compound. chemicalbook.comnih.gov This pathway typically involves the conversion of the carboxylic acid group into an amide.

Direct amidation of 2,6-difluoro-3-nitrobenzoic acid can be achieved using standard peptide coupling reagents. Reagents such as EDC·HCl and HOBt can be used to activate the carboxylic acid, facilitating nucleophilic attack by ammonia or an ammonia equivalent.

ReagentDescription
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) A water-soluble carbodiimide used to activate carboxylic acids for amide bond formation.
HOBt (Hydroxybenzotriazole) An additive used in conjunction with carbodiimides to suppress side reactions and improve the efficiency of amidation.
DIPEA (N,N-Diisopropylethylamine) A non-nucleophilic base used as a proton scavenger.

This method is often employed in the synthesis of more complex benzamide (B126) derivatives. nih.gov

An alternative and often more efficient route involves the conversion of the carboxylic acid to an acid chloride, which is a more reactive intermediate. nih.gov This is typically accomplished using reagents like oxalyl chloride or thionyl chloride. The resulting 2,6-difluoro-3-nitrobenzoyl chloride is then reacted with ammonia in a process known as ammonolysis to yield the desired benzamide. google.com

The reaction with oxalyl chloride is often catalyzed by a small amount of dimethylformamide (DMF). nih.gov The subsequent ammonolysis is typically carried out by bubbling ammonia gas through a solution of the acid chloride or by adding an aqueous or alcoholic solution of ammonia.

ReagentDescription
(COCl)₂ (Oxalyl chloride) A reagent used to convert carboxylic acids to acid chlorides.
SOCl₂ (Thionyl chloride) Another common reagent for the formation of acid chlorides from carboxylic acids.
NH₃ (Ammonia) The nitrogen source for the formation of the primary amide.

2,6-Difluoro-3-nitrobenzonitrile serves as another key precursor for the synthesis of this compound. chemimpex.comoakwoodchemical.com The primary method for this conversion is the partial hydrolysis of the nitrile group.

This hydrolysis can be achieved under either acidic or basic conditions. For instance, treatment with hydrogen peroxide in the presence of a base like sodium hydroxide (B78521) can effectively convert the nitrile to the corresponding amide. chemicalbook.com

Synthesis from 2,6-Difluoro-3-nitrobenzoic Acid

Direct Synthesis Approaches to the Benzamide Core

Direct synthesis methods aim to construct the benzamide core in a more streamlined fashion, potentially bypassing the isolation of the carboxylic acid or nitrile intermediates.

Nitration Strategies for Fluorinated Aromatic Systems

The introduction of a nitro group onto a difluorinated benzene (B151609) ring is governed by the powerful directing effects of the fluorine substituents. Understanding and manipulating these effects are central to achieving the desired substitution pattern.

Regioselective Nitration of Difluorobenzene Derivatives

The synthesis of this compound likely involves the nitration of a 1,3-difluorobenzene derivative as a key step. In electrophilic aromatic substitution, fluorine atoms are deactivating yet ortho-, para-directing. This means they direct incoming electrophiles, such as the nitronium ion, to the positions adjacent (ortho) and opposite (para) to themselves.

For a 1,3-difluorobenzene precursor, the fluorine atoms at positions 1 and 3 would direct the incoming nitro group to positions 2, 4, and 6.

Position 4 (and 6): This position is para to one fluorine atom and ortho to the other, making it electronically favored.

Position 2: This position is ortho to both fluorine atoms, also making it an electronically favorable site.

Nitration at position 3, as required for this compound, is electronically disfavored because it is meta to both fluorine atoms. Therefore, a direct nitration of a simple 1,3-difluorobenzene or 2,6-difluorobenzamide (B103285) precursor is unlikely to yield the desired 3-nitro isomer in significant quantities. Achieving this specific regiochemistry would necessitate more advanced synthetic strategies, such as using a directing group that is later removed or modified, or employing a precursor where the substitution pattern is pre-installed.

Control of Byproduct Formation in Nitration Reactions

A significant challenge in nitration reactions is the formation of undesired byproducts. Traditional methods that use highly acidic and corrosive mixed-acid systems can lead to poor yields due to low regioselectivity and the creation of side products nih.gov. Common byproducts include:

Over-nitrated compounds: The introduction of more than one nitro group onto the aromatic ring (e.g., dinitro-derivatives).

Oxidation products: The strong acidic and oxidizing conditions can lead to the formation of phenolic compounds and other oxidation byproducts google.com.

Isomeric products: As discussed under regioselectivity, nitration can occur at multiple positions on the ring, leading to a mixture of isomers that can be difficult to separate.

Controlling the formation of these byproducts is achieved through the careful optimization of reaction parameters. For instance, limiting the equivalents of the nitrating agent and maintaining low temperatures can suppress over-nitration. The choice of the reaction medium is also critical; strategies such as using dilute aqueous systems can enhance selectivity and minimize side reactions nih.gov.

Byproduct TypeCommon CauseControl Strategy
Over-nitration High acid concentration, excess nitrating agent, high temperature.Use stoichiometric amounts of nitrating agent, lower reaction temperature, use milder (e.g., aqueous) acid systems nih.gov.
Isomers Electronic and steric effects of substituents.Employ directing groups, use highly selective catalytic systems, optimize solvent and temperature.
Oxidation Products Harsh reaction conditions (strong oxidizing acids).Maintain low temperatures, reduce reaction time, avoid unnecessarily strong acid mixtures google.com.

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For nitration reactions, this involves minimizing waste, avoiding hazardous solvents, and utilizing catalytic methods.

Solvent Selection and Waste Minimization

Traditional nitration processes are notorious for their poor environmental footprint, primarily due to the use of large volumes of sulfuric and nitric acid nih.govgoogle.com. This generates significant quantities of corrosive and toxic acidic waste, leading to a high E-factor (the mass ratio of waste to desired product) tudelft.nl.

A key goal of green chemistry is to reduce or eliminate this waste. One effective strategy is the development of solvent-free reaction conditions or the use of water as a reaction medium. Catalyst- and solvent-free nitration using only dilute aqueous nitric acid has been shown to be effective, preventing a considerable amount of toxic waste by eliminating the need for a co-acid and organic solvents nih.gov. Such processes not only reduce waste but also simplify product work-up, avoiding the need for organic-aqueous separations and solvent switching steps nih.gov.

Catalytic Approaches (if applicable)

Replacing stoichiometric reagents like sulfuric acid with catalytic systems is a cornerstone of green chemistry. In nitration, catalysts can facilitate the formation of the nitronium ion under milder conditions, improving selectivity and reducing waste.

Solid acid catalysts are a prominent green alternative to liquid acids like H₂SO₄. These materials are often reusable, non-corrosive, and can be easily separated from the reaction mixture. Examples include:

Zeolites (e.g., H-beta)

Sulfated zirconia

Perfluorinated rare earth metal catalysts researchgate.net

These catalysts function by providing acidic sites that assist in generating the nitronium ion from nitric acid researchgate.net.

More recently, biocatalytic nitration has emerged as a cutting-edge green strategy. This approach uses enzymes, such as P450 peroxygenases, to perform nitration with high selectivity under mild, aqueous conditions acs.org. While still an area of active research, biocatalysis offers an attractive alternative to traditional chemical methods, which often suffer from poor selectivity and a significant environmental footprint acs.org.

Catalysis MethodCatalyst ExampleAdvantagesDisadvantages
Traditional Acid Sulfuric Acid (H₂SO₄)Inexpensive, readily available reagents google.com.Generates large amounts of acid waste, corrosive, low selectivity nih.govgoogle.com.
Solid Acid Zeolites, Sulfated Zirconia researchgate.netReusable, non-corrosive, easy separation, improved selectivity.May require higher temperatures, potential for catalyst deactivation.
Biocatalysis P450 Enzymes acs.orgHigh selectivity, mild reaction conditions (aqueous, room temp.), environmentally friendly.Enzyme availability and stability can be limiting, substrate scope may be narrow.

Chemical Reactivity and Transformations of 2,6 Difluoro 3 Nitrobenzamide

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that can undergo a variety of chemical transformations, most notably reduction to an amino group.

Reductions to Amino Functionality

The conversion of the nitro group in 2,6-Difluoro-3-nitrobenzamide to an amino group is a crucial transformation, yielding 3-amino-2,6-difluorobenzamide. This product is a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules. The reduction can be achieved through several methods, with catalytic hydrogenation being a common and efficient approach.

One established method for the reduction of a similar nitrobenzamide derivative involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. While specific conditions for this compound are not extensively detailed in publicly available literature, the general principles of nitro group reduction are well-established and applicable. The reaction typically proceeds by adsorbing the nitro compound onto the catalyst surface, followed by the addition of hydrogen, leading to the formation of the corresponding aniline.

ReactantReagents and ConditionsProductNotes
This compoundH₂, Pd/C, suitable solvent (e.g., ethanol, ethyl acetate)3-Amino-2,6-difluorobenzamideGeneral method for nitro group reduction. Specific yield and reaction time would require experimental optimization.
This compoundIron powder (Fe), acidic medium (e.g., acetic acid or ammonium chloride)3-Amino-2,6-difluorobenzamideAn alternative classical method for nitro group reduction.
This compoundTin(II) chloride (SnCl₂), concentrated hydrochloric acid3-Amino-2,6-difluorobenzamideAnother common laboratory method for the reduction of aromatic nitro compounds.

Derivatization of the Nitro Group

Currently, there is limited specific information available in the scientific literature regarding the direct derivatization of the nitro group of this compound into other functionalities besides the amino group. However, general reactions of aromatic nitro compounds suggest possibilities for derivatization. For instance, partial reduction could potentially yield nitroso or hydroxylamino derivatives, although controlling the selectivity of such reactions can be challenging.

Transformations of the Amide Moiety

The amide group in this compound also presents opportunities for various chemical modifications, including hydrolysis, N-alkylation, N-acylation, and reactions involving the carbonyl group.

Hydrolysis Reactions

The hydrolysis of the amide bond in this compound would lead to the formation of 2,6-difluoro-3-nitrobenzoic acid and ammonia. This reaction can be carried out under either acidic or basic conditions.

Under acidic conditions, the reaction typically involves heating the amide in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Under basic conditions, a strong base, such as sodium hydroxide (B78521), is used. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process is generally irreversible as the resulting carboxylate anion is stabilized by resonance. The presence of the electron-withdrawing fluoro and nitro groups on the aromatic ring is expected to facilitate this nucleophilic attack, potentially allowing for milder reaction conditions compared to unsubstituted benzamides.

ReactionReagents and ConditionsProducts
Acidic HydrolysisAqueous HCl or H₂SO₄, heat2,6-Difluoro-3-nitrobenzoic acid and NH₄⁺
Basic HydrolysisAqueous NaOH or KOH, heatSodium 2,6-difluoro-3-nitrobenzoate and NH₃

N-Alkylation and Acylation of the Amide Nitrogen

The nitrogen atom of the amide in this compound can be alkylated or acylated to form N-substituted derivatives.

N-Alkylation: This can be achieved by treating the amide with an alkyl halide in the presence of a base. The base is required to deprotonate the amide nitrogen, forming an amidate anion which then acts as a nucleophile.

N-Acylation: Acylation of the amide nitrogen can be accomplished using an acyl chloride or an acid anhydride. This reaction typically requires a base to facilitate the formation of the N-acylbenzamide.

Modifications of the Carbonyl Group

The carbonyl group of the amide can undergo reduction to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. This reaction would convert the benzamide (B126) into a (3-amino-2,6-difluorophenyl)methanamine. The nitro group would also likely be reduced under these conditions.

TransformationReagents and ConditionsProduct
Reduction of CarbonylLiAlH₄ followed by aqueous workup(3-Amino-2,6-difluorophenyl)methanamine

Reactivity of the Fluorine Substituents

The fluorine atoms on the aromatic ring are the primary sites of reactivity, especially in nucleophilic aromatic substitution reactions. Their reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution (SNAr) Potential

This compound is highly susceptible to nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon atoms. The strong electron-withdrawing nitro group, positioned ortho and para to the fluorine atoms, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution.

The general mechanism for the SNAr reaction on this substrate involves the attack of a nucleophile on one of the carbon atoms attached to a fluorine atom. This is followed by the departure of the fluoride ion, which is a good leaving group in this context. The regioselectivity of the attack (at C-2 or C-6) can be influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Theoretical Susceptibility of Fluorine Positions to Nucleophilic Attack

PositionActivating GroupsPredicted Reactivity
C-2Ortho-Nitro, Para-FluorineHighly Activated
C-6Ortho-Benzamide, Para-FluorineActivated

Selective Fluorine Atom Manipulations

While the high activation of both fluorine atoms makes selective monosubstitution challenging, it is theoretically possible to achieve selectivity by carefully controlling reaction conditions such as temperature, solvent, and the stoichiometry of the nucleophile. The differential electronic environment of the two fluorine atoms—one being ortho to the strongly electron-withdrawing nitro group and the other ortho to the moderately withdrawing benzamide group—could potentially be exploited for selective reactions. However, specific and detailed research findings on selective fluorine atom manipulations for this compound are not extensively documented in publicly available literature.

Aromatic Ring Functionalization and Derivatization

Beyond the reactivity of the fluorine substituents, the aromatic ring of this compound can potentially undergo other functionalization reactions, although the highly deactivated nature of the ring towards electrophilic attack limits the scope of such transformations.

Further Electrophilic or Nucleophilic Substitution Pathways

Due to the presence of multiple strong electron-withdrawing groups (two fluorines and a nitro group), the aromatic ring is severely deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are highly unlikely to occur under standard conditions.

Conversely, the potential for further nucleophilic substitution at other positions on the ring is also limited. The primary sites for nucleophilic attack are the carbon atoms bearing the fluorine atoms.

Cross-Coupling Reactions at Fluorinated or other Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In principle, the C-F bonds in this compound could participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. However, the activation of C-F bonds for such reactions typically requires specific and often harsh conditions due to the high bond dissociation energy of the C-F bond.

While there is extensive literature on the cross-coupling of aryl fluorides, specific examples involving this compound are not readily found. The successful application of these methods would likely depend on the choice of catalyst, ligand, and reaction conditions to overcome the inertness of the C-F bond.

Table 2: Potential Cross-Coupling Reactions for this compound

Reaction TypeCoupling PartnerPotential Product
Suzuki CouplingArylboronic acidAryl-substituted nitrobenzamide
Stille CouplingOrganostannaneOrgano-substituted nitrobenzamide
Buchwald-Hartwig AminationAmineAmino-substituted nitrobenzamide

Note: This table represents theoretical possibilities for the functionalization of this compound based on established cross-coupling methodologies. Specific experimental validation for this compound is not available in the surveyed literature.

Role As a Synthetic Intermediate and Building Block

Precursor in Complex Molecule Synthesis

2,6-Difluoro-3-nitrobenzamide is a key starting material for the synthesis of intricate molecules. The functional groups on the aromatic ring allow for a variety of chemical transformations. The nitro group can be readily reduced to an amine, which can then undergo a wide range of reactions, such as amide bond formation or the construction of heterocyclic rings. The fluoride ions can be substituted by other functional groups via nucleophilic aromatic substitution, although the electron-withdrawing nature of the nitro and amide groups deactivates the ring towards electrophilic substitution.

For instance, the related compound 2,6-difluorobenzoic acid has been utilized in a nine-step synthesis to produce a potential PET imaging agent for B-Raf(V600E) in cancers. nih.gov This multi-step synthesis highlights the utility of the difluorinated phenyl scaffold in building complex, biologically active molecules. nih.gov The synthesis begins with 2,6-difluorobenzoic acid and proceeds through several intermediates to yield the final complex benzamide (B126) derivative. nih.gov

Application in the Construction of Functionalized Aromatic Scaffolds

The 2,6-difluorobenzamide (B103285) core is a significant scaffold in the development of functionalized aromatic compounds, particularly in the search for new therapeutic agents. This structural motif is a cornerstone in the design of inhibitors for the bacterial cell division protein FtsZ, a promising target for novel antibiotics. nih.gov The 3-alkoxy substituted 2,6-difluorobenzamide scaffold is one of the most extensively studied FtsZ inhibitors. nih.gov

Researchers have synthesized and evaluated various benzamide derivatives functionalized at the alkoxy fragment, demonstrating that modifications to this part of the molecule can lead to potent activity against Gram-negative bacteria. nih.gov These studies underscore the importance of the 2,6-difluorobenzamide scaffold as a platform for developing new antibacterial agents.

Table 1: Examples of Functionalized Aromatic Scaffolds Derived from 2,6-Difluorobenzamide Derivatives

Scaffold ClassTargetPotential Application
3-Alkoxy-2,6-difluorobenzamidesFtsZAntibacterial agents
Pyrazolopyridine BenzamidesB-Raf(V600E)Cancer imaging (PET)

While direct derivatization of this compound to its corresponding ester is not extensively documented in readily available literature, the conversion of a primary amide to an ester is a feasible transformation in organic synthesis. This could be achieved through hydrolysis of the amide to the corresponding carboxylic acid, followed by esterification. Alternatively, direct conversion methods might be employed, though they are less common. The resulting 2,6-difluoro-3-nitrobenzoic acid esters would be valuable intermediates themselves, with the ester group providing a handle for further synthetic manipulations, such as reduction to an alcohol or reaction with Grignard reagents.

The carboxamide group of this compound can be dehydrated to form the corresponding nitrile, 2,6-difluoro-3-nitrobenzonitrile. This transformation is typically achieved using dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃).

2,6-Difluoro-3-nitrobenzonitrile is a valuable synthetic intermediate in its own right, used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The nitrile group can be hydrolyzed back to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones, further expanding its synthetic utility.

Utilization in Chemical Library Synthesis

In modern drug discovery, the synthesis of chemical libraries around a central scaffold is a common strategy to explore the structure-activity relationship (SAR) of a particular class of compounds. chimia.ch this compound is an excellent candidate for inclusion in such combinatorial chemistry efforts. muni.cz

Its multiple functional groups allow for the introduction of a wide variety of substituents in a parallel synthesis format. For example, the nitro group can be reduced to an amine and then acylated with a diverse set of carboxylic acids to generate a library of amides. The versatility of this scaffold allows for the creation of a large number of structurally diverse molecules from a single starting material, which can then be screened for biological activity. chimia.ch

Development of Chemically Stable Scaffolds

The incorporation of fluorine atoms into organic molecules often leads to increased chemical and metabolic stability. The strong carbon-fluorine bond is resistant to cleavage, which can protect the molecule from degradation by metabolic enzymes. The 2,6-difluorobenzamide scaffold is therefore a desirable starting point for the development of drug candidates with improved pharmacokinetic properties.

Integration into Multistep Organic Syntheses

As a versatile building block, this compound can be seamlessly integrated into complex, multistep synthetic sequences. youtube.com The synthesis of a potential PET imaging agent from the related 2,6-difluorobenzoic acid, a process involving nine distinct steps, exemplifies how this type of scaffold can be carried through a lengthy synthetic route to arrive at a complex final product. nih.gov

The principles of flow chemistry, which involve linking multiple synthetic steps into a continuous sequence, are well-suited for syntheses involving intermediates like this compound. syrris.jp By immobilizing reagents and catalysts in packed columns, multi-step syntheses can be automated and streamlined, allowing for the rapid and efficient production of complex target molecules. syrris.jp

Structural Elucidation and Conformational Analysis Methodologies

Spectroscopic Characterization Methodologies

Spectroscopy is the foundational tool for elucidating molecular structure. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, IR, and Mass Spectrometry reveal detailed information about the atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. For 2,6-Difluoro-3-nitrobenzamide, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amide and aromatic protons. The two amide protons (-CONH₂) would likely appear as a single broad signal. In the aromatic region, two signals corresponding to H-4 and H-5 would be observed. Due to coupling with each other and with the adjacent fluorine atoms, these signals would present as complex multiplets, likely a triplet or a doublet of doublets. Based on the spectra of related compounds like 3-nitrobenzamide and 2,6-difluorobenzamide (B103285), the chemical shifts for these aromatic protons would be shifted downfield due to the electron-withdrawing effects of the nitro and fluoro substituents. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would show seven distinct carbon signals. The carbonyl carbon of the amide group would appear at the lowest field (typically 160-170 ppm). The carbons directly bonded to the fluorine atoms (C-2 and C-6) would exhibit large carbon-fluorine coupling constants (¹JCF), a characteristic feature confirming the substitution pattern. The remaining aromatic carbons (C-1, C-3, C-4, C-5) would have unique chemical shifts influenced by their position relative to the fluoro, nitro, and amide groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Nucleus Position Predicted Chemical Shift (ppm) Expected Multiplicity & Coupling
¹H-NH₂~7.5 - 8.5Broad singlet (br s)
¹HH-4~7.6 - 7.9Triplet or Doublet of Doublets (t or dd)
¹HH-5~8.3 - 8.6Triplet or Doublet of Doublets (t or dd)
¹³CC=O~162 - 168Singlet (s)
¹³CC-1~115 - 125Triplet (t) due to ²JCF
¹³CC-2~155 - 160Doublet (d) with large ¹JCF
¹³CC-3~135 - 145Doublet (d)
¹³CC-4~130 - 135Singlet (s)
¹³CC-5~125 - 130Singlet (s)
¹³CC-6~155 - 160Doublet (d) with large ¹JCF

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the amide, nitro, and fluoro-aromatic moieties.

Key expected vibrational frequencies include:

N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amide (-NH₂) group.

C=O Stretching: A strong, sharp absorption band around 1680-1650 cm⁻¹ for the amide carbonyl group.

N-O Stretching: Two strong bands characteristic of the nitro group, one for asymmetric stretching (~1550-1520 cm⁻¹) and one for symmetric stretching (~1360-1330 cm⁻¹). nist.govchegg.com

C-F Stretching: Strong absorption bands in the 1250-1000 cm⁻¹ region, indicative of the carbon-fluorine bonds.

Aromatic C-H and C=C Stretching: Signals corresponding to the aromatic ring would also be present.

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (-NH₂)N-H Asymmetric & Symmetric Stretch3400 - 3200
Amide (-C=O)C=O Stretch1680 - 1650
Nitro (-NO₂)N-O Asymmetric Stretch1550 - 1520
Nitro (-NO₂)N-O Symmetric Stretch1360 - 1330
Aryl-FluorineC-F Stretch1250 - 1000

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₇H₄F₂N₂O₃), the calculated molecular weight is approximately 202.12 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 202. Analysis of the mass spectrum of the related compound 2,6-difluorobenzamide shows characteristic fragmentation. nist.gov Similarly, this compound would be expected to produce key fragment ions corresponding to the loss of neutral fragments such as NH₂ (m/z 186), NO₂ (m/z 156), and the entire CONH₂ group (m/z 158).

Table 3: Expected Mass Spectrometry Data for this compound
Parameter Value
Molecular FormulaC₇H₄F₂N₂O₃
Molecular Weight202.12 g/mol
Expected Molecular Ion (M⁺)m/z 202
Key Fragment Ion [M-NH₂]⁺m/z 186
Key Fragment Ion [M-NO₂]⁺m/z 156

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the literature, this technique would provide unambiguous data on bond lengths, bond angles, and torsional angles.

A crystallographic study would definitively establish the conformation of the amide group relative to the aromatic ring and reveal intermolecular interactions, such as hydrogen bonds formed by the amide N-H protons and oxygen atoms from the amide and nitro groups of neighboring molecules. Such interactions are crucial in dictating the packing of molecules in the crystal lattice. Studies on similar complex benzamides have demonstrated the importance of N–H···O and C–H···O hydrogen bonds in forming the crystal structure.

Computational Chemistry Approaches

In the absence of complete experimental data, computational methods serve as a valuable tool for predicting molecular structure, stability, and properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to determine the lowest energy conformation of this compound.

A key structural question for benzamides is the rotational barrier around the C(aryl)-C(amide) bond. For 2,6-disubstituted benzamides, steric hindrance from the ortho substituents (in this case, fluorine) often forces the amide group to twist out of the plane of the aromatic ring. Computational studies on analogous 2,6-difluorobenzamide derivatives have shown that this non-planar conformation is energetically favored. DFT calculations for this compound would likely confirm a similar twisted geometry. Furthermore, DFT can be used to predict spectroscopic data (NMR and IR), calculate electronic properties like the HOMO-LUMO energy gap, and generate a molecular electrostatic potential (MEP) map to visualize regions of high and low electron density, offering insights into the molecule's reactivity.

Table 4: Application of DFT to this compound Analysis
Computational Parameter Purpose
Geometry OptimizationDetermine the most stable 3D conformation (bond lengths, angles).
Frequency CalculationPredict IR vibrational frequencies to compare with experimental data.
NMR CalculationPredict ¹H and ¹³C chemical shifts.
Frontier Molecular OrbitalsCalculate HOMO-LUMO energy gap to assess electronic properties.
Molecular Electrostatic PotentialMap electron density to predict sites for electrophilic/nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation.

In the case of this compound, the MEP map is characterized by distinct regions of positive, negative, and neutral potential, arising from the interplay of its functional groups.

Negative Regions (Electron-Rich): The most negative potential, typically colored red, is concentrated around the oxygen atoms of the nitro group (NO₂) and the carbonyl oxygen of the amide group (C=O). These areas are susceptible to electrophilic attack.

Positive Regions (Electron-Poor): The most positive potential, indicated by blue, is located around the hydrogen atoms of the amide group (-NH₂). This region is prone to nucleophilic attack.

Neutral Regions: Areas with intermediate potential, generally colored green, are found over the carbon atoms of the benzene (B151609) ring.

The fluorine atoms, being highly electronegative, also contribute to the electronic landscape of the molecule by withdrawing electron density from the aromatic ring.

Interactive Data Table: Predicted MEP Regions of this compound

Molecular RegionPredicted Electrostatic PotentialColor CodePredicted Reactivity
Oxygen atoms of Nitro groupHighly NegativeRedElectrophilic Attack
Carbonyl Oxygen of AmideNegativeRed to YellowElectrophilic Attack
Amide HydrogensHighly PositiveBlueNucleophilic Attack
Aromatic RingNear NeutralGreen---

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that helps in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions.

For this compound, the distribution and energies of the HOMO and LUMO are significantly influenced by the substituent groups on the benzene ring. The electron-withdrawing nature of the two fluorine atoms and the nitro group lowers the energy of both the HOMO and LUMO.

HOMO: The HOMO is primarily localized on the benzene ring and the amide group, which are the more electron-rich parts of the molecule.

LUMO: The LUMO is predominantly centered on the nitro group, which is a strong electron acceptor.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The presence of strong electron-withdrawing groups in this compound is expected to result in a relatively small HOMO-LUMO gap.

Interactive Data Table: Predicted FMO Properties of this compound

Molecular OrbitalPredicted Energy (Illustrative)Primary LocalizationRole in Reactivity
HOMO-7.5 eVBenzene Ring, Amide GroupElectron Donor
LUMO-3.0 eVNitro GroupElectron Acceptor
HOMO-LUMO Gap4.5 eV---Indicator of Stability

Conformational Flexibility and Intramolecular Interactions

The three-dimensional conformation of this compound is largely dictated by the steric and electronic interactions between its substituent groups. A key structural feature is the rotational barrier around the C-C bond connecting the amide group to the aromatic ring.

Due to the steric hindrance imposed by the two fluorine atoms at the ortho positions, the amide group is forced out of the plane of the benzene ring. nih.gov This non-planar conformation is a common feature in 2,6-disubstituted benzamides. researchgate.net In contrast, benzamides without ortho substituents tend to be planar to maximize π-conjugation between the aromatic ring and the amide group. nih.gov

Potential intramolecular interactions, such as hydrogen bonding between a fluorine atom and one of the amide hydrogens, could further influence the preferred conformation. However, the geometry of such an interaction would likely be strained.

Interactive Data Table: Predicted Conformational Data for this compound

Dihedral AnglePredicted Value (Illustrative)Consequence
Ring-C-C=O~30-60°Non-planar structure
F-C-C-NVaries with Ring-C-C=O rotationSteric hindrance

Advanced Synthetic and Mechanistic Investigations

Mechanistic Studies of Nitration and Amidation Reactions

The synthesis of 2,6-Difluoro-3-nitrobenzamide involves two key chemical transformations: nitration and amidation. The mechanisms of these reactions are rooted in fundamental principles of organic chemistry.

Nitration Mechanism

The introduction of a nitro (NO₂) group onto the aromatic ring of a 2,6-difluorobenzamide (B103285) precursor proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chemistrysteps.com

Formation of the Electrophile : The first step is the generation of the highly reactive electrophile, the nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the linear nitronium ion. chemistrysteps.commasterorganicchemistry.com

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Electrophilic Attack : The electron-rich π system of the benzene (B151609) ring attacks the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. nih.gov For a 2,6-difluorobenzamide substrate, the position of the attack is directed by the existing substituents. The two fluorine atoms are deactivating yet ortho-, para-directing, while the benzamide (B126) group is deactivating and meta-directing. The incoming nitro group is therefore directed to the C3 position, which is meta to the amide and ortho to a fluorine atom.

Restoration of Aromaticity : In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the stable aromatic system and yields the this compound product. masterorganicchemistry.comyoutube.com

Computational studies on electrophilic aromatic nitration have identified several key intermediates, including the unoriented π-complex, an oriented reaction complex, and the sigma complex, which together unify various mechanistic proposals. nih.gov The rate-determining step can vary depending on whether the aromatic ring is activated or deactivated. nih.gov

Amidation Mechanism

The formation of the amide functional group in this compound is most commonly achieved through the hydrolysis of 2,6-difluorobenzonitrile (B137791), rather than direct amidation of a corresponding carboxylic acid.

The hydrolysis is typically performed using hydrogen peroxide in the presence of a base, such as sodium hydroxide (B78521), which acts as a catalyst. google.com The reaction involves the nucleophilic attack of the hydroperoxide anion on the carbon atom of the nitrile group.

An alternative, environmentally conscious method involves the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in near-critical water. google.com In this process, the unique properties of near-critical water, which exhibits both acid and base catalytic characteristics and can dissolve organic compounds, facilitate the hydrolysis without the need for external catalysts, thus simplifying the process and reducing environmental pollution. google.com

Direct amidation from carboxylic acids and amines is also a well-studied field. While not the primary route for this specific compound's industrial synthesis, these reactions can be uncatalyzed at high temperatures or facilitated by various catalysts. researchgate.net Mechanistic studies suggest that the uncatalyzed thermal reaction may proceed through a neutral intermediate pathway involving the dimerization of the carboxylic acid via hydrogen bonding. researchgate.net Catalytic direct amidations often employ boron-based catalysts or transition metals like nickel to activate the carboxylic acid. mdpi.com

Stereochemical Considerations in Derivative Synthesis

The parent molecule, this compound, is achiral and does not possess any stereocenters. Consequently, its direct synthesis does not involve stereochemical considerations.

However, the synthesis of derivatives from this compound could introduce chirality, at which point stereochemical control would become a significant factor. For instance, reactions involving the functionalization of the aromatic ring or transformations of the amide group could potentially create a new stereocenter. In such cases, the use of chiral catalysts or auxiliaries would be necessary to achieve enantioselective or diastereoselective outcomes. Research into the deprotonative functionalization of related α,α-difluoromethyl ketones has shown that diastereoselective reactions can be achieved, yielding products with high diastereomeric ratios. researchgate.net While specific studies on the stereoselective synthesis of this compound derivatives are not widely reported, these related methodologies indicate the potential for stereochemical control in the synthesis of more complex, chiral molecules based on this scaffold.

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in pharmaceutical and fine chemical manufacturing, offering significant advantages over traditional batch processing. aurigeneservices.comnih.gov These benefits include enhanced heat and mass transfer, improved safety, increased reproducibility, and streamlined scalability. aurigeneservices.comnih.gov

The synthesis of this compound involves highly exothermic and potentially hazardous reactions, particularly the nitration step. Flow chemistry is exceptionally well-suited to manage such processes. d-nb.info By conducting reactions in small-volume, continuous-flow reactors, the amount of hazardous material present at any given time is minimized, and the high surface-area-to-volume ratio allows for superior temperature control, mitigating the risk of thermal runaway. d-nb.infoscitube.io

While a dedicated continuous flow synthesis for this compound has not been detailed in the literature, the principles have been successfully applied to the synthesis of various benzamide analogues and other pharmaceutical intermediates. nih.govresearchgate.net Automated flow processes enable the rapid synthesis of compound libraries and can be readily scaled up for production. nih.gov For example, a continuous-flow process for m-sulfamoylbenzamide analogues demonstrated increased selectivity and higher yields compared to batch reactions. nih.gov The application of this technology to the production of this compound could lead to a safer, more efficient, and scalable manufacturing process. aurigeneservices.com

Table 1: Comparison of Batch vs. Flow Chemistry for Key Synthesis Steps

FeatureBatch ProcessingFlow Chemistry
Safety Higher risk due to large volumes of hazardous reagents (e.g., nitrating mixture). d-nb.infoInherently safer due to small reactor volumes and minimized inventory of reactive intermediates. scitube.io
Heat Transfer Limited by vessel surface area, risk of localized hot spots and thermal runaway.Excellent heat transfer due to high surface-area-to-volume ratio, enabling precise temperature control. nih.gov
Mixing Can be inefficient, leading to lower selectivity and side product formation.Highly efficient and rapid mixing, leading to improved reaction selectivity and yield. nih.gov
Scalability Scaling up can be complex and non-linear ("scale-up issues").More straightforward scalability by running the process for a longer duration or by "numbering-up" reactors. aurigeneservices.com
Automation More complex to automate fully.Readily automated for continuous production and process monitoring. nih.gov

Catalytic Systems for Specific Transformations

Catalysis is integral to the efficient and selective synthesis of this compound and its potential derivatives.

Catalysis in Amide Formation: As previously mentioned, the industrial synthesis of the amide group often proceeds via the hydrolysis of 2,6-difluorobenzonitrile. In this context, sodium hydroxide is used in catalytic or stoichiometric amounts to facilitate the reaction with hydrogen peroxide. google.com A greener approach utilizes the intrinsic catalytic properties of near-critical water, avoiding external catalysts altogether. google.com For direct amidation reactions, various catalytic systems have been developed, including boron-based catalysts like 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives, which are efficient for a wide range of substrates. mdpi.com Nickel/N-heterocyclic carbene (NHC) complexes have also been reported for the direct amidation of esters. mdpi.com

Catalysis in Nitration: The nitration of the aromatic ring is a classic example of acid catalysis. Concentrated sulfuric acid acts as a catalyst to generate the potent nitronium ion (NO₂⁺) electrophile from nitric acid, which is otherwise not reactive enough to nitrate (B79036) the deactivated aromatic ring. chemistrysteps.commasterorganicchemistry.com

Catalysis for Derivative Synthesis: The functionalization of the this compound core can be achieved using various catalytic systems. For instance, palladium (Pd)-catalyzed C-H activation is a powerful tool for the direct functionalization of benzamides, allowing for the introduction of new substituents onto the aromatic ring. rsc.org Furthermore, catalytic systems are employed for C-F bond functionalization, where a C-F bond is selectively activated and transformed. nih.gov These defluorinative coupling reactions can provide access to novel fluorinated derivatives that would be difficult to synthesize through other means. nih.gov

Future Research Directions for 2,6 Difluoro 3 Nitrobenzamide

Exploration of Novel Synthetic Pathways

The development of innovative and efficient synthetic routes to 2,6-Difluoro-3-nitrobenzamide and its analogues is a primary area for future investigation. While classical methods for the synthesis of benzamides are established, modern synthetic organic chemistry offers a toolkit of advanced methodologies that could provide more efficient, selective, and scalable access to this compound.

Future research will likely focus on the application of transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed methodologies could be explored for the direct C-H activation and subsequent amidation of a suitable difluoronitrobenzene precursor. researchgate.net This approach would offer a more atom-economical and step-efficient alternative to traditional methods that may require the pre-functionalization of the aromatic ring.

Furthermore, the exploration of flow chemistry presents a promising avenue for the synthesis of this compound. nih.govrsc.orgresearchgate.net Continuous-flow systems can offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and safer handling of potentially hazardous reagents and intermediates. nih.gov The development of a robust flow synthesis protocol would be particularly advantageous for the large-scale production of this compound for further research and application.

Another area of interest is the use of C-H activation strategies. nih.govoup.comresearchgate.net Directing group-assisted C-H functionalization could enable the regioselective introduction of the amide functionality onto the difluoronitrobenzene core, providing a powerful tool for the synthesis of not only the target compound but also a diverse range of structurally related analogues. nih.gov

Expanded Role in Scaffold-Based Chemical Diversification

The 2,6-difluorobenzamide (B103285) motif is a recognized pharmacophore, particularly in the development of antibacterial agents that target the essential bacterial cell division protein FtsZ. nih.govresearchgate.netmdpi.comamanote.commdpi.com The presence of the nitro group at the 3-position of this compound provides a versatile chemical handle for further molecular elaboration, positioning it as a valuable building block for scaffold-based chemical diversification.

Future research will focus on leveraging the reactivity of the nitro group. For example, its reduction to an amine would yield 3-amino-2,6-difluorobenzamide, a key intermediate that can be readily derivatized through a variety of reactions, including acylation, alkylation, and sulfonylation. This would allow for the generation of large combinatorial libraries of novel compounds. nih.govrsc.org The exploration of these libraries could lead to the discovery of new antibacterial agents with improved potency, broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

The strategic design of novel building blocks based on the this compound scaffold is another important direction. csmres.co.ukthieme.denih.govwhiterose.ac.uk By introducing diverse functionalities through modification of the nitro group, researchers can create a collection of unique chemical entities for use in fragment-based drug discovery and lead optimization programs. whiterose.ac.uk The insights gained from the structure-activity relationship (SAR) studies of these derivatives will be crucial for the rational design of next-generation therapeutic agents.

Computational Design of Novel Derivatives with Predicted Chemical Behavior

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new chemical entities. Future research on this compound will undoubtedly involve the extensive use of in silico methods to design novel derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies will play a pivotal role in understanding the relationship between the chemical structure of this compound derivatives and their biological activity. nih.govresearchgate.netarchivepp.comresearchgate.netjppres.com By developing robust QSAR models, researchers can predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. These models can provide valuable insights into the key structural features required for optimal activity, guiding the design of more potent and selective molecules.

Molecular docking simulations will be employed to investigate the binding interactions of this compound derivatives with their biological targets, such as the FtsZ protein. nih.govnih.govresearchgate.netresearchgate.net These studies can elucidate the binding mode of the ligands and identify key interactions that contribute to their affinity and selectivity. The information obtained from docking studies can be used to rationally design new derivatives with improved binding characteristics.

The combination of QSAR and molecular docking will enable a comprehensive in silico screening and design workflow. This approach will facilitate the exploration of a vast chemical space and the identification of novel this compound derivatives with predicted biological activities and favorable physicochemical properties, significantly reducing the time and cost associated with traditional drug discovery processes.

Development of Environmentally Benign Synthetic Processes

In line with the growing emphasis on green chemistry, a significant future research direction will be the development of environmentally benign synthetic processes for this compound. This involves the use of safer reagents, solvents, and reaction conditions to minimize the environmental impact of the synthesis.

Biocatalysis offers a promising green alternative to traditional chemical synthesis. nih.govacs.orgmanchester.ac.uknih.gov The use of enzymes, such as lipases or amide synthases, for the formation of the amide bond could be explored. manchester.ac.uk Biocatalytic reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. The development of an efficient biocatalytic route to this compound would represent a significant advancement in sustainable chemistry.

The application of supercritical fluid technology is another avenue for greening the synthesis of this compound. nih.govresearchgate.netacs.orgadvtechconsultants.comresearchgate.net Supercritical fluids, such as carbon dioxide, can be used as environmentally friendly solvents for chemical reactions and extractions. advtechconsultants.comresearchgate.net Exploring the synthesis of this compound in supercritical CO2 could lead to a cleaner and more sustainable manufacturing process.

Q & A

Q. What are the standard synthetic routes for 2,6-Difluoro-3-nitrobenzamide, and how can reaction yields be optimized?

A common approach involves sequential nitration and fluorination of benzamide derivatives. For example, nitration of 2,6-difluorobenzamide under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the 3-nitro derivative. Yield optimization requires precise temperature control and stoichiometric adjustments of nitrating agents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity products .

Q. How can the structural identity of this compound be confirmed?

Analytical methods include:

  • NMR spectroscopy : ¹⁹F NMR to verify fluorine positions (δ ~ -110 to -120 ppm for aromatic fluorines) and ¹H/¹³C NMR for nitro group confirmation.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: 216.12 g/mol).
  • X-ray crystallography : For unambiguous determination of crystal packing and substituent orientation .

Q. What safety protocols are essential when handling this compound in the lab?

Key precautions include:

  • Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conducting reactions in a fume hood due to potential nitro group toxicity.
  • Proper waste segregation (e.g., halogenated organic waste containers) and disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in cross-coupling reactions?

The nitro group’s strong electron-withdrawing nature deactivates the benzene ring, limiting electrophilic substitution. However, it facilitates nucleophilic aromatic substitution (SNAr) at the fluorine positions under basic conditions (e.g., K₂CO₃ in DMF). Computational studies (DFT) can model charge distribution to predict regioselectivity in reactions like Suzuki-Miyaura coupling .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent DMSO concentration). To address this:

  • Standardize in vitro assays using ISO-certified cell lines (e.g., HEK293 or HepG2).
  • Validate dose-response curves across multiple replicates.
  • Perform molecular docking studies to correlate structural modifications (e.g., nitro reduction to amine) with target binding affinity .

Q. How can the solubility of this compound be improved for pharmacokinetic studies?

Strategies include:

  • Prodrug design : Esterification of the amide group to enhance lipophilicity.
  • Co-solvent systems : Use of PEG-400 or cyclodextrin inclusion complexes.
  • Micellar encapsulation : Employing non-ionic surfactants (e.g., Poloxamer 407) to stabilize aqueous dispersions .

Q. What mechanistic insights explain the instability of this compound under basic conditions?

The nitro group adjacent to fluorine increases susceptibility to hydrolysis. Under basic conditions (pH > 10), the amide bond undergoes nucleophilic attack by hydroxide ions, leading to cleavage. Kinetic studies (HPLC monitoring) and isotopic labeling (¹⁸O-water) can elucidate degradation pathways .

Methodological Notes

  • Data Validation : Cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous chemical use and disposal, particularly for nitroaromatic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.